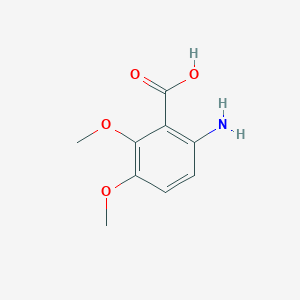
1-Isopropylhydrazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropylhydrazinecarbonitrile is a chemical compound with the molecular formula C4H9N3. It is known for its unique structure, which includes a hydrazine group bonded to a carbonitrile group, with an isopropyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isopropylhydrazinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of hydrazinecarbonitrile, 1-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropylhydrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and pressures .
Major Products Formed
Applications De Recherche Scientifique
1-Isopropylhydrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of hydrazinecarbonitrile, 1-(1-methylethyl)- involves its interaction with molecular targets through its hydrazine and carbonitrile groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to hydrazinecarbonitrile, 1-(1-methylethyl)- include other hydrazine derivatives and carbonitrile compounds, such as:
- Hydrazinecarboxamide
- Hydrazinecarbothioamide
- Hydrazinecarboxaldehyde
Uniqueness
What sets hydrazinecarbonitrile, 1-(1-methylethyl)- apart is its unique combination of a hydrazine group with a carbonitrile group and an isopropyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Propriétés
Numéro CAS |
58605-87-1 |
|---|---|
Formule moléculaire |
C4H9N3 |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
amino(propan-2-yl)cyanamide |
InChI |
InChI=1S/C4H9N3/c1-4(2)7(6)3-5/h4H,6H2,1-2H3 |
Clé InChI |
VRPHXQGTAUWCFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE](/img/structure/B8752382.png)







